Parathyroid hormone (8-84) is a fragment of the full-length parathyroid hormone, which consists of 84 amino acids and is crucial for calcium homeostasis in the body. This specific fragment, known as parathyroid hormone (8-84), is generated through proteolytic cleavage of the larger parathyroid hormone precursor. The primary source of parathyroid hormone (8-84) is the parathyroid glands, which secrete it in response to low serum calcium levels.
Parathyroid hormone is synthesized in the chief cells of the parathyroid glands. The gene encoding parathyroid hormone is located on chromosome 11. Initially, it is produced as a preprohormone consisting of 115 amino acids, which undergoes two cleavage processes to yield the biologically active form, parathyroid hormone (1-84). Parathyroid hormone (8-84) is one of several fragments that arise from the degradation of parathyroid hormone (1-84) in circulation .
Parathyroid hormone (8-84) falls under the category of peptide hormones and specifically belongs to the class of parathyroid hormones. It is characterized as a C-terminal fragment, meaning it retains the carboxyl-terminal portion of the original parathyroid hormone molecule while lacking the N-terminal sequence necessary for full biological activity .
The synthesis of parathyroid hormone (8-84) begins with preproparathyroid hormone, which is synthesized in the rough endoplasmic reticulum of the chief cells. Following initial cleavage to form proparathyroid hormone, further proteolytic processing occurs within the Golgi apparatus, resulting in various fragments including parathyroid hormone (8-84).
The detailed synthesis involves:
Parathyroid hormone (8-84) consists of a sequence derived from the C-terminal region of the full-length parathyroid hormone. The structure retains some helical conformations typical of peptide hormones but lacks the N-terminal region essential for receptor activation.
The molecular mass of parathyroid hormone (8-84) is approximately 9,500 Da, similar to that of its parent molecule. Structural studies indicate that while it does not activate traditional receptors like parathyroid hormone receptor 1 due to missing N-terminal sequences, it may interact with other receptors .
Research indicates that while full-length parathyroid hormone stimulates osteoclast activity and renal tubular reabsorption of calcium, parathyroid hormone (8-84) may have antagonistic effects on these processes when interacting with specific receptors distinct from those activated by full-length molecules .
The mechanism by which parathyroid hormone (8-84) exerts its effects remains less understood compared to full-length parathyroid hormone. It does not activate classic signaling pathways associated with calcium homeostasis but may influence calcium levels through competitive binding or modulation of other peptides.
Studies suggest that while full-length parathyroid hormone enhances calcium reabsorption in kidneys and promotes vitamin D activation, fragments like parathyroid hormone (8-84) may play roles in fine-tuning these processes under certain physiological conditions .
Parathyroid hormone (8-84) is a polypeptide characterized by:
The peptide exhibits stability under physiological conditions but can be subject to degradation by proteolytic enzymes in circulation. Its half-life is significantly shorter than that of its longer counterparts .
Parathyroid hormone (8-84) and its related fragments are studied for their potential roles in:
PTH biosynthesis involves a complex cascade of proteolytic cleavages that transform precursor molecules into biologically active forms and their fragments:
Transcriptional Translation: The initial translational product is pre-pro-PTH, a 115-amino acid polypeptide containing three structural domains: an N-terminal signal sequence (pre sequence), a propeptide region, and the PTH sequence itself. The signal sequence facilitates the translocation of the nascent polypeptide into the endoplasmic reticulum (ER) lumen [2] [9].
Signal Peptide Cleavage: Within the ER, signal peptidases rapidly cleave off the 25-residue "pre" sequence, generating pro-PTH (90 amino acids). This step is crucial for proper hormone targeting; mutations in the signal sequence cause hypoparathyroidism by disrupting cellular export [5] [9].
Propeptide Removal: During transit through the Golgi apparatus, proteases (likely furin or prohormone convertases) remove the 6-amino acid propeptide, yielding the mature, bioactive PTH(1-84) (84 amino acids). This form is stored in secretory granules within parathyroid chief cells [2] [9].
Post-Secretory Proteolysis: Following secretion, PTH(1-84) undergoes rapid peripheral metabolism, primarily in the liver and kidneys. This involves cleavage between amino acids 34-37, generating N-terminal fragments (e.g., PTH(1-34), which retain classical PTH receptor activity, and longer C-terminal fragments (e.g., PTH(7-84), PTH(34-84), and PTH(8-84). These C-terminal fragments have significantly extended half-lives (24-36 hours) compared to intact PTH(1-84) (approximately 4 minutes) [3] [6] [8].
Intracellular Degradation & Regulated Secretion: Not all synthesized PTH(1-84) is secreted intact. Within secretory granules, co-localization of PTH(1-84) with cathepsin proteases (B and H) facilitates cleavage into C-terminal fragments. This degradation is physiologically regulated: high extracellular calcium concentrations promote the secretion of C-terminal fragments (including PTH(8-84)), while low calcium stimulates predominant secretion of intact PTH(1-84) [9] [10]. Recent studies also implicate the ubiquitin-proteasome system in the quality control of PTH precursor processing, influencing the availability of mature hormone for secretion [10].
Table 1: Key Stages in PTH Biosynthesis and Fragment Generation
Stage | Location | Key Enzymes/Processes | Primary Products | Regulatory Influences |
---|---|---|---|---|
1. Translation | Cytoplasm | Ribosomal synthesis | Pre-pro-PTH (115 aa) | PTH gene transcription; mRNA stability |
2. Signal Cleavage | Endoplasmic Reticulum | Signal peptidases | Pro-PTH (90 aa) | Signal sequence integrity; ER function |
3. Propeptide Cleavage | Golgi Apparatus | Prohormone convertases (e.g., Furin) | PTH(1-84) (84 aa) | Calcium levels; secretory demand |
4. Granular Storage/Processing | Secretory Granules | Cathepsin B/H | PTH(1-84) + C-terminal fragments (e.g., 7-84, 8-84) | Extracellular calcium (↑Ca²⁺ promotes fragmentation) |
5. Peripheral Metabolism | Liver/Kidneys | Endopeptidases (unspecified) | N-terminal fragments (e.g., 1-34) + C-terminal fragments (e.g., 34-84, 8-84) | Hepatic/renal function; glomerular filtration rate |
PTH fragments are structurally and functionally categorized based on their amino acid sequence and receptor interactions:
N-Terminal Fragments (e.g., PTH(1-34), PTH(1-37)): These fragments contain the critical N-terminal activation domain (residues 1-6). They bind with high affinity to the classical Type 1 PTH/PTHrP Receptor (PTH1R), a G protein-coupled receptor (GPCR) expressed in bone and kidney. Activation of PTH1R stimulates cAMP/protein kinase A (PKA) and phospholipase C/protein kinase C (PLC/PKC) signaling pathways. This mediates the canonical calcemic actions of PTH: increased bone resorption (via RANKL induction in osteoblasts), increased renal distal tubule calcium reabsorption, inhibition of proximal tubule phosphate reabsorption, and stimulation of renal 1α-hydroxylase activity (enhancing active vitamin D synthesis) [5] [8].
Intact PTH (PTH(1-84)): The full-length hormone binds PTH1R primarily via its N-terminal domain. While PTH(1-84) can activate PTH1R, its interaction is more complex than fragments like PTH(1-34), potentially involving secondary contact sites within the receptor's extracellular domain or juxtamembrane regions. PTH(1-84) is the major bioactive form secreted by the parathyroid glands and is the primary target of clinical "intact PTH" assays [2] [5].
Carboxyl-Terminal (C-Terminal) Fragments (e.g., PTH(7-84), PTH(8-84), PTH(34-84), PTH(45-84)): These fragments lack the N-terminal sequence essential for PTH1R activation. Consequently, they exhibit < 0.1% of the classical PTH activity (e.g., cAMP generation in PTH1R-expressing cells) compared to PTH(1-84) or PTH(1-34). Structurally, they retain parts of the mid-region and the entire C-terminal helix. Crucially, research indicates these fragments are not inert. PTH(7-84) and PTH(8-84) can bind a putative C-PTH Receptor (CPTHR), distinct from PTH1R, initiating biological responses often antagonistic to PTH(1-84). Key structural features like specific epitopes in the mid-region (recognized by some 2nd generation PTH assays) and the C-terminal helix (important for CPTHR interaction?) determine their detection and function [3] [6] [8].
Mid-Region Fragments: Fragments containing portions of the mid-region but lacking both the N-terminus and the extreme C-terminus (e.g., PTH(28-84), PTH(34-77)) are also detected in circulation, particularly in renal failure. Their biological activities remain less defined but may contribute to the pool of fragments detected by older or less specific PTH immunoassays [3].
Table 2: Structural and Functional Characteristics of Key PTH Fragments
Fragment Type | Representative Examples | Key Structural Domains | Primary Receptor Target | Biological Activity Relative to PTH(1-84) |
---|---|---|---|---|
N-Terminal | PTH(1-34) | Residues 1-34 (N-terminal activation domain intact) | PTH1R | Agonist: High potency (often supraphysiological in assays), mimics calcemic actions |
Intact Hormone | PTH(1-84) | Full sequence (1-84), N-terminal domain, helical C-terminus | PTH1R (primary) | Agonist: Physiological calcemic regulator |
Long C-Terminal | PTH(7-84), PTH(8-84) | Truncated N-terminus (lacks residues 1-6/7), mid-region, intact C-terminal helix | CPTHR (putative) | Antagonist: Inhibits PTH(1-84) bone resorption; promotes osteocyte apoptosis; may decrease serum calcium |
Shorter C-Terminal/Mid-Region | PTH(34-84), PTH(45-84), PTH(28-84), PTH(34-77) | Variable mid-region sequences, partial or no C-terminal helix | Poorly defined (possibly CPTHR or scavenger receptors?) | Likely weak/partial antagonists or inactive; accumulate in renal failure; detected by some PTH assays |
Non-classical C-terminal PTH fragments, particularly PTH(7-84) and PTH(8-84), exhibit biological activities that significantly modulate mineral homeostasis and bone metabolism, often opposing the actions of intact PTH(1-84):
Antagonism of PTH(1-84) Actions: Synthetic PTH(7-84) and PTH(8-84) antagonize the calcemic effects of PTH(1-34) and PTH(1-84) in vivo. Administration of these C-terminal fragments can decrease serum calcium levels and blunt the hypercalcemic response to co-administered PTH(1-84). In vitro, PTH(7-84) inhibits PTH(1-84)-stimulated bone resorption in organ culture systems. This antagonism occurs through mechanisms distinct from simple competitive inhibition at PTH1R. While binding affinity for PTH1R is negligible, these fragments activate signaling via the putative CPTHR, leading to downstream effects counteracting PTH1R activation. This establishes a physiological counter-regulatory system where the relative concentrations of intact hormone and its fragments determine net biological activity [6] [8].
Direct Effects on Bone Cells: Beyond antagonism, C-terminal fragments exert direct effects on bone:
Table 3: Impact of PTH Fragments on Clinical Assays in Chronic Kidney Disease
PTH Assay Generation | Target Epitopes | Detects PTH(1-84) | Detects C-PTH Fragments (e.g., 7-84, 8-84) | Advantages | Limitations in CKD |
---|---|---|---|---|---|
First Generation (RIA) | Various C-terminal/Mid-region | No (or very poorly) | Yes (Multiple fragments) | Historical use | Poor specificity/sensitivity; underestimates active PTH; no longer used clinically |
Second Generation ("Intact PTH" - iPTH) | N-terminal (e.g., 13-24) + C-terminal (e.g., 39-84) | Yes | Yes (Especially PTH(7-84)) | Established; large evidence base; recommended by KDIGO guidelines | Overestimates bioactive PTH(1-84) in CKD (up to 50% of signal may be fragments); misclassification risk (~28%) |
Third Generation (Bio-Intact/Whole PTH) | N-terminal only (e.g., 1-4) | Yes | No | More accurate measure of bioactive PTH(1-84); better correlation with bone turnover in severe CKD | Less clinical outcome data; may underestimate total PTH "load"; not universally available |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7